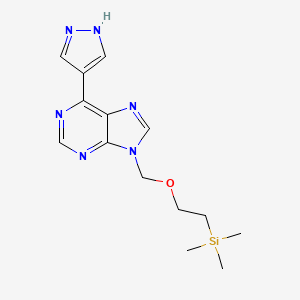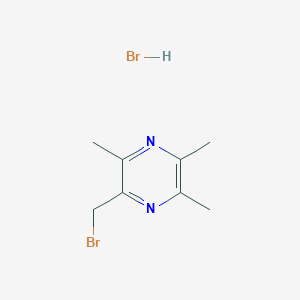
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a bromomethyl group attached to a trimethylpyrazine core, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide typically involves the bromination of 3,5,6-trimethylpyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions often require a catalyst like iron or a radical initiator to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azidomethyl, thiocyanatomethyl, or aminomethyl pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of 3,5,6-trimethylpyrazine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide involves its interaction with nucleophiles, leading to the formation of various derivatives. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the pyrazine ring .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 2-Bromoethylamine hydrobromide
Uniqueness
2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C8H12Br2N2 |
|---|---|
Peso molecular |
296.00 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3,5,6-trimethylpyrazine;hydrobromide |
InChI |
InChI=1S/C8H11BrN2.BrH/c1-5-6(2)11-8(4-9)7(3)10-5;/h4H2,1-3H3;1H |
Clave InChI |
VCENVLZRVFVLTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C)CBr)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


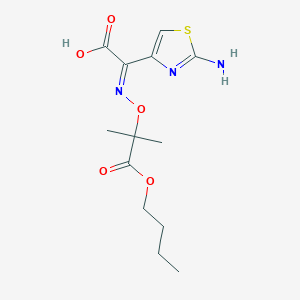


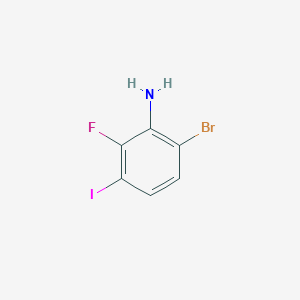




![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)
![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)
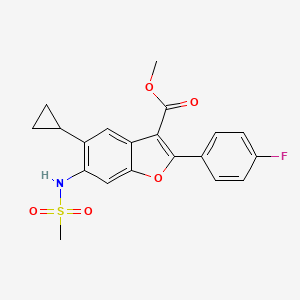
![tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11831505.png)
